2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
Description
This compound is a glycine derivative featuring a tetrahydroxyoxan (a sugar-like oxane ring) substituted at the amino group. The oxane ring adopts a specific stereochemical configuration (2R,3S,4R,5R), which is critical for its interactions in biological or chemical systems.
Properties
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12/h4,6-7,9-10,13-15H,1-3H2,(H,11,12)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXBDYZZFSXIL-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270881 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60644-20-4 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60644-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fructosyl Glycine alpha/beta Mixture involves the reaction of fructose with glycine under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the formation of the glycosidic bond between fructose and glycine. The mixture of diastereomers is obtained due to the different spatial arrangements of the atoms around the glycosidic bond.
Industrial Production Methods
Industrial production of Fructosyl Glycine alpha/beta Mixture follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where fructose and glycine are mixed under controlled temperature and pH conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
Fructosyl Glycine alpha/beta Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glycosidic bond can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Fructosyl Glycine alpha/beta Mixture has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of various biochemical products and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of Fructosyl Glycine alpha/beta Mixture involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Research Findings
Steric and Electronic Effects: The stereochemistry of the oxane ring (2R,3S,4R,5R) in the target compound distinguishes it from analogs like the propanoic acid variant in . This configuration may influence binding to enzymes or receptors, as seen in glycosidase inhibitors or lectin interactions .
Biological Relevance: Fructose-asparagine () demonstrates how the addition of an amide group to the amino acid backbone can confer specificity in biochemical pathways, such as its role in Salmonella virulence. This suggests the target compound could similarly participate in microbial or mammalian metabolic networks .
Solubility and Reactivity: The esterified analog in exhibits reduced hydrogen-bond donor capacity (4 vs. Conversely, the target’s carboxylic acid group may favor ionic interactions in aqueous systems .
Synthetic Utility : Derivatives like the tetraacetate in highlight the role of protecting groups (e.g., acetyl) in stabilizing reactive intermediates during synthesis. The target compound’s hydroxyl groups could be similarly modified for drug delivery applications .
Structural and Functional Divergence
- Amino Acid Backbone: Replacing acetic acid with propanoic or butanoic acid () elongates the carbon chain, altering steric bulk and electronic distribution. This may affect interactions with binding pockets or transporters.
- Substituent Chemistry : Esterification () or benzyloxy groups () reduce polarity, whereas amidation () introduces additional hydrogen-bonding sites.
- Stereochemical Complexity : The oxane ring’s stereochemistry (2R,3S,4R,5R) is conserved in analogs like fructose-asparagine, underscoring its importance in molecular recognition .
Biological Activity
The compound 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid , also known as a derivative of tetrahydroxyoxane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and data.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 360.31 g/mol. Its structure includes multiple hydroxyl groups that are crucial for its biological interactions. The stereochemistry is defined by the specific configurations at the chiral centers.
Antioxidant Activity
Several studies have indicated that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. The presence of these functional groups allows for effective scavenging of free radicals.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Activity
Research has shown that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.
Case Study:
A study involving carrageenan-induced inflammation in mice revealed that administration of the compound significantly reduced paw edema compared to control groups. The results indicated a percentage inhibition of inflammation by approximately 45% at a dosage of 300 mg/kg.
Analgesic Activity
In analgesic assays such as the acetic acid-induced writhing test, the compound exhibited notable analgesic effects.
Table 2: Analgesic Activity Results
| Treatment | Dose (mg/kg) | Writhes Count (Mean ± SD) | % Inhibition |
|---|---|---|---|
| Control | - | 50 ± 5 | - |
| Standard (Morphine) | 5 | 10 ± 2 | 80 |
| Test Compound | 150 | 25 ± 3 | 50 |
| Test Compound | 300 | 12 ± 1 | 76 |
The biological activity of this compound is likely attributed to its ability to modulate various biochemical pathways. The hydroxyl groups contribute to its interaction with reactive species and cellular receptors involved in inflammation and pain pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
